Ethyl 8-fluoroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 8-fluoroisoquinoline-3-carboxylate is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoroisoquinoline-3-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl chloroformate and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 8-fluoroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 8-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-chloroisoquinoline-3-carboxylate
- Ethyl 8-bromoisoquinoline-3-carboxylate
- Ethyl 8-iodoisoquinoline-3-carboxylate
Uniqueness
Ethyl 8-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and overall bioactivity of organic compounds, making this compound particularly valuable in drug development and other applications .
Biological Activity
Ethyl 8-fluoroisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of a fluorine atom at the 8-position enhances its lipophilicity and may influence its biological interactions.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds related to this compound. For instance, derivatives have shown promising activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range. In one study, various analogs were tested, revealing that modifications at specific positions significantly influenced their potency against malaria parasites. For example, a compound with a similar structure exhibited an EC50 value of 0.228 μM against P. falciparum .
Cancer Therapeutics
The compound has been investigated for its potential as an anticancer agent. Isoquinoline derivatives have been reported to inhibit protein kinase R (PKR)-like ER kinase (PERK), which plays a crucial role in cancer cell survival under stress conditions. The inhibition of PERK can trigger apoptosis in cancer cells, making these compounds viable candidates for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:
- Fluorination : The introduction of fluorine at the 8-position enhances biological activity due to increased metabolic stability and improved binding affinity to target proteins.
- Substituent Effects : Variations in substituents at the carboxylate position significantly affect potency. For example, larger or more polar substituents may reduce activity by hindering proper binding to active sites .
Case Studies
Compound | Target | EC50 (μM) | Reference |
---|---|---|---|
This compound | P. falciparum | 0.228 | |
Related Isoquinoline Derivative | PERK | Not specified | |
Another Analog | Cancer Cells | Not specified |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications can lead to improved absorption and bioavailability. Toxicity assessments indicate that many derivatives exhibit low cytotoxicity towards human liver cells (HepG2), with CC50 values exceeding 40 μM, suggesting a favorable safety profile .
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 8-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
IEKLOEQZYATGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2F |
Origin of Product |
United States |
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